molecular formula C9H11N3 B11734870 2,3-Dimethylimidazo[1,2-a]pyridin-6-amine

2,3-Dimethylimidazo[1,2-a]pyridin-6-amine

Cat. No.: B11734870
M. Wt: 161.20 g/mol
InChI Key: GJFTUFNJLUFAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with an imidazole ring and a pyridine ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylimidazo[1,2-a]pyridin-6-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminopyridine with 2,3-dimethylimidazole in the presence of a suitable catalyst can lead to the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Classical Cyclization Approach

A multi-step synthesis involves reacting 2-amino-3-bromo-5-methylpyridine with bromoacetaldehyde in the presence of an acid catalyst (e.g., TsOH or HCl). The reaction proceeds through imine formation, cyclization, and elimination to yield the imidazo[1,2-a]pyridine core .

Example Reaction from Patent US20060063797A1 :

  • Reagents : 8-Amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide, 2-ethyl-6-methylbenzylchloride, K₂CO₃, KI.

  • Conditions : Acetone, reflux for 20–27 hours.

  • Yield : ~50% after purification via column chromatography and crystallization .

Continuous Flow and Scalable Methods

Baker et al. developed a sustainable continuous flow process using hydrochloric acid as a catalyst, enabling high yields (up to 96%) with excellent substrate scope .

Functionalization Reactions of the 6-Amine Group

The 6-amino group undergoes diverse transformations, including:

Amide Coupling

  • Reagents : EDCI (1.2 equiv), HOBt (1.2 equiv), Et₃N (2.5 equiv), DMF.

  • Conditions : Stirred at 0°C, then room temperature for 22 hours.

  • Products : N-substituted carboxamides (e.g., 6,8-dibromo-2,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamides) .

Alkylation and Arylation

  • Reagents : Benzyl chlorides (e.g., 2-ethyl-6-methylbenzylchloride), K₂CO₃, KI.

  • Conditions : Acetone, reflux for 20–27 hours.

  • Products : Azetidinyl methanone derivatives (e.g., 8-[(2,6-dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridin-6-yl derivatives) .

Pd-Catalyzed Carbonylation

  • Catalyst : Heterogeneous Pd catalyst on supported ionic liquid phase (SILP-Pd).

  • Conditions : CO pressure (30 bar), DMF, Et₃N, 100°C.

  • Products : Amides or α-ketoamides at positions 6 or 8 .

Reaction TypeReagentsConditionsProductsCitation
CyclizationBromoacetaldehyde, TsOHMicrowave-assisted, ethanol-waterImidazo[1,2-a]pyridine core
Amide CouplingEDCI, HOBt, Et₃N, DMF0°C → rt, 22 hN-substituted carboxamides
AlkylationBenzyl chloride, K₂CO₃, KIAcetone, reflux, 20–27 hAzetidinyl derivatives
Pd-CarbonylationSILP-Pd catalyst, CODMF, Et₃N, 100°C, 30 bar CO6/8-Carboxamides or ketoamides

Key Intermediates and Purification

  • Intermediates :

    • Imine precursors : Formed via condensation of 2-aminopyridine with aldehydes .

    • Carboxylic acids : Generated by hydrolysis of esters (e.g., LiOH in THF/water) .

  • Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH) or recrystallization (e.g., ethyl acetate) .

Structural and Reactivity Considerations

The 6-amino group is electron-rich, enabling nucleophilic reactions. The fused ring system stabilizes intermediates during cyclization, while bromine substituents (e.g., at position 8) act as leaving groups for further functionalization .

This compound serves as a versatile scaffold for generating bioactive derivatives, particularly in antituberculosis research, where amide and ketoamide analogs show potent activity against drug-resistant strains .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that 2,3-dimethylimidazo[1,2-a]pyridin-6-amine exhibits cytotoxic effects against several cancer cell lines. Its mechanism of action is believed to involve the inhibition of cellular proliferation and induction of apoptosis. Notably, derivatives of this compound have shown promise as anti-inflammatory agents and in targeting specific molecular pathways relevant to cancer therapy.

Case Study: Anticancer Activity
A study evaluated the compound's efficacy against triple-negative breast cancer models, revealing a 40% reduction in tumor size compared to untreated controls. Mechanistic studies indicated downregulation of anti-apoptotic proteins, suggesting a potential pathway for therapeutic use.

Gastrointestinal Applications

Inhibition of Gastric Acid Secretion
Substituted imidazo[1,2-a]pyridines, including this compound, have been identified as effective inhibitors of gastric acid secretion. These compounds are particularly beneficial in treating gastrointestinal inflammatory diseases such as peptic ulcer disease.

Data Table: Efficacy Against Gastric Acid Secretion

CompoundMax Inhibition (%)Application
Example 1100Peptic Ulcer Disease
Example 270Gastritis

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been investigated with promising results against various bacterial strains.

Case Study: Antimicrobial Evaluation
In vitro assays using the agar well diffusion method demonstrated moderate activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective bacterial inhibition.

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a vital intermediate in the synthesis of more complex pharmaceutical compounds. Researchers utilize it in various synthetic pathways through reactions such as nucleophilic substitution and palladium-catalyzed cross-coupling.

Coordination Chemistry

Metal Complexes Formation
The coordination of this compound with transition metals has been explored for its potential in catalysis and material science. These metal complexes can serve as catalysts for organic transformations or luminescent materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethylimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2,3-Dimethylimidazo[1,2-a]pyridin-6-amine can be compared with other similar compounds in the imidazo[1,2-a]pyridine class. Some of these similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications .

Biological Activity

2,3-Dimethylimidazo[1,2-a]pyridin-6-amine (DMIP) is a compound of significant interest in medicinal chemistry due to its various biological activities. This article explores its therapeutic potential, mechanisms of action, and relevant research findings, including data tables and case studies.

DMIP belongs to the imidazo[1,2-a]pyridine family, which has been recognized for its diverse pharmacological properties. The compound's structure allows for interactions with various biological targets, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of DMIP and its analogs. For instance, compounds derived from imidazo[1,2-a]pyridines have shown promising activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and Escherichia coli. The minimum inhibitory concentration (MIC) values for DMIP derivatives against these pathogens ranged significantly, indicating their potential as effective antimicrobial agents .

Compound Target Pathogen MIC (µM) Comments
DMIPMDR-TB0.07 - 2.2Effective against resistant strains
DMIPE. coli0.06 - 64Broad-spectrum activity observed

Gastrointestinal Therapeutics

DMIP has also been investigated for its role in treating gastrointestinal disorders. Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit gastric acid secretion, making them potential candidates for treating conditions like peptic ulcers and gastritis . In one study, a maximal inhibition of acid secretion was recorded at 100% for certain analogs .

The biological activity of DMIP is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : DMIP has been shown to inhibit key enzymes involved in bacterial survival and proliferation.
  • Receptor Antagonism : Some studies suggest that DMIP functions as an antagonist at neuropeptide receptors, contributing to its therapeutic effects .

Study on Antimicrobial Efficacy

A notable case study demonstrated the efficacy of DMIP derivatives against M. tuberculosis. In vitro assays revealed that certain modifications to the imidazo[1,2-a]pyridine core significantly enhanced antimicrobial potency without increasing cytotoxicity towards human cell lines .

Clinical Implications

Another study explored the use of DMIP in a clinical setting for patients with gastric disorders. The results indicated a significant reduction in symptoms associated with excessive gastric acid production when treated with DMIP-based compounds .

Properties

IUPAC Name

2,3-dimethylimidazo[1,2-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-7(2)12-5-8(10)3-4-9(12)11-6/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFTUFNJLUFAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.